

Structure Elucidation of 2-Carbamoylisonicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Carbamoylisonicotinic acid*

Cat. No.: *B174875*

[Get Quote](#)

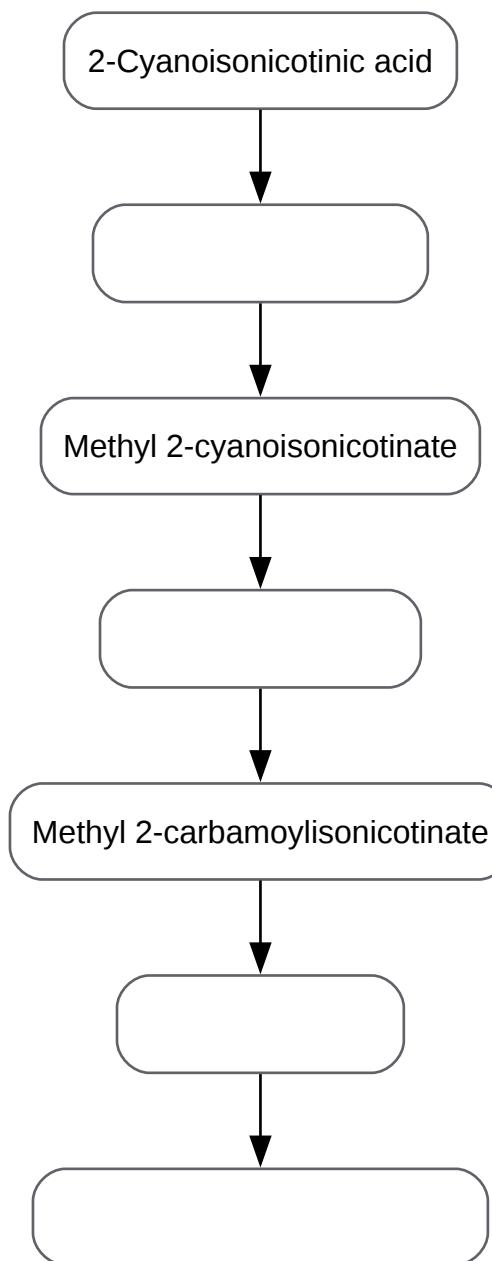
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of **2-carbamoylisonicotinic acid**. While detailed experimental data for this specific molecule is not extensively available in the public domain, this document compiles its known properties and predicts its spectral characteristics based on established principles of organic chemistry and spectroscopy. It outlines a plausible synthetic route and the corresponding characterization techniques that would be employed for its definitive structural confirmation. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of isonicotinic acid derivatives for applications in medicinal chemistry and drug development.

Introduction

2-Carbamoylisonicotinic acid is a derivative of isonicotinic acid, a pyridine carboxylic acid isomer. The presence of both a carboxylic acid and a carboxamide functional group on the pyridine ring suggests its potential for diverse chemical interactions and biological activities. The structural elucidation of such molecules is fundamental for understanding their chemical reactivity, pharmacokinetic properties, and potential as therapeutic agents. This guide details the methodologies and expected data for the comprehensive structural characterization of **2-carbamoylisonicotinic acid**.


Chemical Structure

The chemical structure of **2-carbamoylisonicotinic acid** is presented below. The molecule consists of a pyridine ring substituted at the 2-position with a carbamoyl group (-CONH₂) and at the 4-position with a carboxylic acid group (-COOH).

Figure 1. Chemical Structure of **2-Carbamoylisonicotinic Acid**

Proposed Synthesis

A plausible synthetic route to **2-carbamoylisonicotinic acid** can be envisioned starting from a suitable precursor like 2-cyano-isonicotinic acid or a derivative thereof. A common method involves the hydrolysis of a nitrile group to a primary amide. The following workflow outlines a potential synthetic pathway.

[Click to download full resolution via product page](#)

Figure 2. Proposed Synthetic Workflow for **2-Carbamoylisonicotinic Acid**

Experimental Protocol (Hypothetical):

- Esterification of 2-Cyanoisonicotinic Acid: To a solution of 2-cyanoisonicotinic acid in methanol, thionyl chloride is added dropwise at 0 °C. The reaction mixture is then refluxed for several hours. After completion, the solvent is removed under reduced pressure to yield methyl 2-cyanoisonicotinate.

- Partial Hydrolysis to Amide: The resulting ester is dissolved in a suitable solvent, and a controlled amount of hydrogen peroxide and a base (e.g., sodium hydroxide) is added. The reaction is carefully monitored to achieve partial hydrolysis of the nitrile to the primary amide, yielding methyl 2-carbamoylisonicotinate.
- Hydrolysis to Carboxylic Acid: The methyl ester is then hydrolyzed using a mild base such as lithium hydroxide in a mixture of water and a co-solvent like THF. Acidification of the reaction mixture would then precipitate the final product, **2-carbamoylisonicotinic acid**.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Spectroscopic Data (Predicted)

While specific experimental spectra for **2-carbamoylisonicotinic acid** are not readily available, the expected spectral characteristics can be predicted based on the functional groups present in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the protons of the carbamoyl and carboxylic acid groups.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Pyridine H (positions 3, 5, 6)	7.5 - 9.0	d, d, s	1H, 1H, 1H
-COOH	10.0 - 13.0	br s	1H
-CONH ₂	7.0 - 8.5	br s	2H

d: doublet, s: singlet, br s: broad singlet

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)	165 - 175
C=O (Amide)	160 - 170
Pyridine C (substituted)	140 - 160
Pyridine C (unsubstituted)	120 - 140

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-N bonds.

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Broad, Strong
N-H (Amide)	3100 - 3500	Medium (two bands)
C=O (Carboxylic Acid)	1700 - 1725	Strong
C=O (Amide)	1650 - 1690	Strong
C-N (Amide)	1350 - 1450	Medium

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak corresponding to the mass of the molecule.

Ion	Predicted m/z
$[\text{M}+\text{H}]^+$	167.04
$[\text{M}-\text{H}]^-$	165.03

X-ray Crystallography (Predicted)

For a definitive solid-state structure, single-crystal X-ray diffraction would be the method of choice. If suitable crystals can be grown, this technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding between the carboxylic acid and carbamoyl groups, which would likely lead to the formation of dimers or extended networks in the crystal lattice.

Biological Significance

While no specific biological activities or signaling pathway involvements for **2-carbamoylisonicotinic acid** have been found in the searched literature, isonicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitubercular properties. The presence of the carbamoyl and carboxylic acid groups provides sites for potential interactions with biological targets, making this compound and its analogs interesting candidates for further investigation in drug discovery programs.

Conclusion

This technical guide provides a foundational understanding of the structural elucidation of **2-carbamoylisonicotinic acid**. Although a complete set of experimental data is not currently available, the predicted spectroscopic data and a plausible synthetic route offer a solid starting point for researchers. The methodologies outlined herein, from synthesis to comprehensive spectroscopic analysis, provide a clear roadmap for the definitive characterization of this and related isonicotinic acid derivatives. Further research into the synthesis and biological evaluation of **2-carbamoylisonicotinic acid** is warranted to explore its potential in medicinal chemistry.

- To cite this document: BenchChem. [Structure Elucidation of 2-Carbamoylisonicotinic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174875#structure-elucidation-of-2-carbamoylisonicotinic-acid\]](https://www.benchchem.com/product/b174875#structure-elucidation-of-2-carbamoylisonicotinic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com